molecular formula C15H21NO4 B1344164 Ethyl 3-(((benzyloxy)carbonyl)amino)-2,2-dimethylpropanoate CAS No. 173336-49-7

Ethyl 3-(((benzyloxy)carbonyl)amino)-2,2-dimethylpropanoate

Cat. No.: B1344164
CAS No.: 173336-49-7
M. Wt: 279.33 g/mol
InChI Key: SJDFJNDHYBYLJO-UHFFFAOYSA-N
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Description

Ethyl 3-(((benzyloxy)carbonyl)amino)-2,2-dimethylpropanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to an amino group, which is further connected to a dimethylpropanoate moiety. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(((benzyloxy)carbonyl)amino)-2,2-dimethylpropanoate typically involves the esterification of 3-amino-2,2-dimethylpropanoic acid with ethanol in the presence of an acid catalyst. The amino group is protected using the benzyloxycarbonyl (Cbz) group to prevent unwanted side reactions. The reaction conditions generally include:

    Reagents: 3-amino-2,2-dimethylpropanoic acid, ethanol, benzyloxycarbonyl chloride (Cbz-Cl)

    Catalysts: Acid catalysts such as sulfuric acid or hydrochloric acid

    Solvents: Organic solvents like dichloromethane or toluene

    Temperature: Typically carried out at room temperature or slightly elevated temperatures

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors ensures precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(((benzyloxy)carbonyl)amino)-2,2-dimethylpropanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Reduction: The ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzyloxycarbonyl (Cbz) group can be removed under hydrogenation conditions to yield the free amine.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water as a solvent

    Reduction: Lithium aluminum hydride (LiAlH4), dry ether as a solvent

    Substitution: Hydrogen gas, palladium on carbon (Pd/C) catalyst

Major Products Formed

    Hydrolysis: 3-amino-2,2-dimethylpropanoic acid

    Reduction: Ethyl 3-amino-2,2-dimethylpropanol

    Substitution: 3-amino-2,2-dimethylpropanoate

Scientific Research Applications

Ethyl 3-(((benzyloxy)carbonyl)amino)-2,2-dimethylpropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 3-(((benzyloxy)carbonyl)amino)-2,2-dimethylpropanoate involves its role as a protecting group in organic synthesis. The benzyloxycarbonyl (Cbz) group protects the amino group from unwanted reactions, allowing for selective modifications of other functional groups. The Cbz group can be removed under mild conditions, revealing the free amine for further reactions.

Comparison with Similar Compounds

Ethyl 3-(((benzyloxy)carbonyl)amino)-2,2-dimethylpropanoate can be compared with other similar compounds such as:

    Ethyl 3-aminopropanoate: Lacks the benzyloxycarbonyl (Cbz) protecting group, making it more reactive.

    Ethyl 3-(((tert-butoxycarbonyl)amino)-2,2-dimethylpropanoate: Contains a tert-butoxycarbonyl (Boc) protecting group instead of Cbz, offering different stability and reactivity profiles.

The uniqueness of this compound lies in its specific protecting group, which provides a balance between stability and ease of removal, making it a valuable tool in organic synthesis.

Properties

IUPAC Name

ethyl 2,2-dimethyl-3-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-4-19-13(17)15(2,3)11-16-14(18)20-10-12-8-6-5-7-9-12/h5-9H,4,10-11H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDFJNDHYBYLJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)CNC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

31 ml of 90% chloroformic acid benzyl ester are slowly added, at 0°-5° C., to 29.04 g of 3-amino-2,2-dimethylpropionic acid ethyl ester in 500 ml of ethyl acetate and 250 ml of 1M sodium hydrogen carbonate solution. The reaction mixture is stirred for 2 hours at 0°-5° C. and extracted with ethyl acetate. The organic phases are washed with saturated sodium chloride solution and then concentrated. The evaporation residue is purified by FC (1 kg of silica gel; eluant: ethyl acetate/hexane=1:3). The title compound is obtained: Rf (ethyl acetate/hexane=1:3)=0.28.
Quantity
31 mL
Type
reactant
Reaction Step One
Quantity
29.04 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

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